2-chloro-N-(2-ethoxyphenyl)acetamide
Overview
Description
2-chloro-N-(2-ethoxyphenyl)acetamide is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of acetamide, featuring a chloro group and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-ethoxyphenyl)acetamide typically involves the reaction of 2-ethoxyaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{C}_8\text{H}9\text{NO} + \text{ClCH}2\text{COCl} \rightarrow \text{C}{10}\text{H}{12}\text{ClNO}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed to form 2-ethoxyaniline and chloroacetic acid.
Oxidation and Reduction: The ethoxyphenyl group can undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions with water.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used.
Hydrolysis: 2-ethoxyaniline and chloroacetic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives of the ethoxyphenyl group.
Scientific Research Applications
2-chloro-N-(2-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-ethoxyphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-ethoxyphenyl)acetamide: Similar structure but with the ethoxy group at the para position.
2-chloro-N-(3-ethoxyphenyl)acetamide: Similar structure but with the ethoxy group at the meta position.
Uniqueness
2-chloro-N-(2-ethoxyphenyl)acetamide is unique due to the specific positioning of the ethoxy group at the ortho position, which can influence its chemical reactivity and biological activity compared to its isomers.
Properties
IUPAC Name |
2-chloro-N-(2-ethoxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-2-14-9-6-4-3-5-8(9)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTPYAXGXUVHCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20278582 | |
Record name | 2-chloro-N-(2-ethoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20278582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21118-77-4 | |
Record name | 21118-77-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8289 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-N-(2-ethoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20278582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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